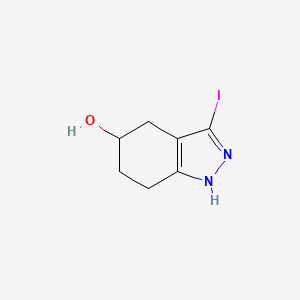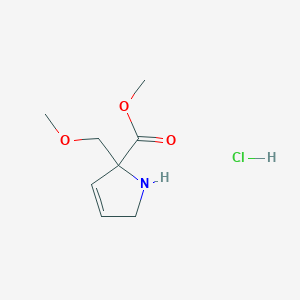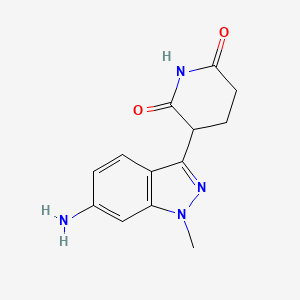
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a compound that belongs to the class of organic compounds known as indazoles. Indazoles are characterized by a pyrazole ring fused to a benzene ring. This compound has a molecular formula of C13H14N4O2 and a molecular weight of 258.28 g/mol . Indazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
The synthesis of 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for Suzuki reactions, chloroacetic anhydride for acylation reactions, and hydrazine for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki reaction can yield indazole derivatives with different substituents .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indazole derivatives have been studied for their anticancer, antibacterial, and anti-inflammatory properties . They are also used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . In industry, these compounds are used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can act as tyrosine-protein kinase inhibitors, which play a crucial role in the regulation of angiogenesis and vascular development . The specific pathways involved depend on the particular indazole derivative and its target.
Comparación Con Compuestos Similares
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be compared with other similar compounds, such as 1H-indazole-3-amine derivatives. These compounds share a similar indazole core structure but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and therapeutic applications . Other similar compounds include 3-amino-1-methyl-1H-indazol-6-ol and 2-(1-methyl-1H-indazol-3-yl)acetic acid .
Propiedades
Fórmula molecular |
C13H14N4O2 |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
3-(6-amino-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19) |
Clave InChI |
UYLCMFFNTCBIBW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)N)C(=N1)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


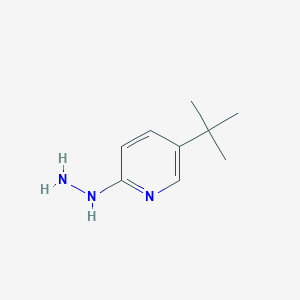
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
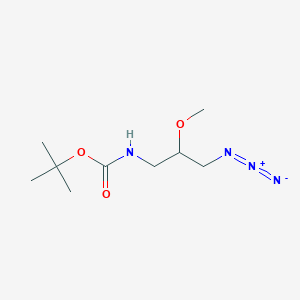
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
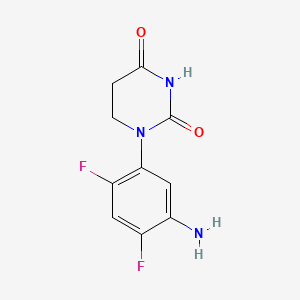
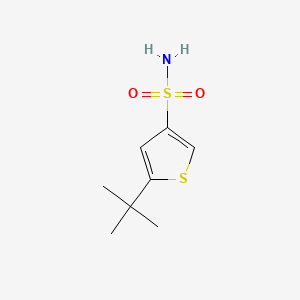
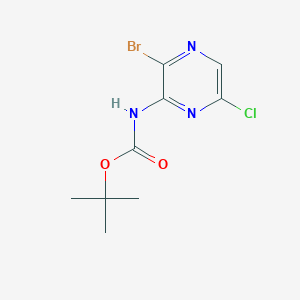
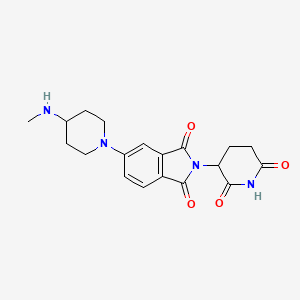
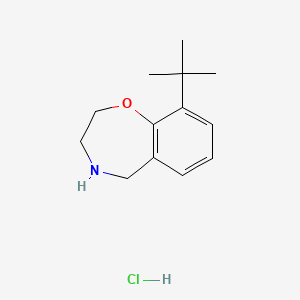
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
